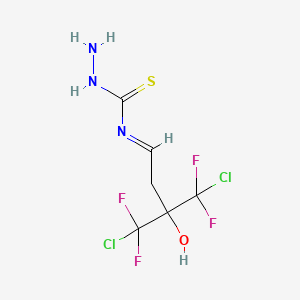
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone is a complex organic compound with the molecular formula C5-H4-Cl2-F4-O2. This compound is known for its unique chemical structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research .
準備方法
The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone typically involves multiple stepsThe final step involves the formation of the thiosemicarbazone group through a reaction with thiosemicarbazide under controlled conditions .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
科学的研究の応用
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar compounds include other halogenated butyraldehyde derivatives and thiosemicarbazones. Compared to these compounds, 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties .
生物活性
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H7Cl2F4N3OS
- Molecular Weight : 316.104 g/mol
- CAS Number : 100482-82-4
- Density : 1.613 g/cm³
- Boiling Point : 219.9ºC at 760 mmHg
- Flash Point : 86.8ºC
Antimicrobial Activity
Research indicates that thiosemicarbazones exhibit significant antimicrobial properties. A study examining various thiosemicarbazones, including the compound , demonstrated effectiveness against a range of bacterial strains, showing potential as a lead for antibiotic development. The mechanism often involves interference with microbial metabolism and enzyme inhibition.
Anticancer Potential
Thiosemicarbazones have been studied for their anticancer properties. The compound has shown activity against several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:
- Induction of apoptosis through the activation of caspases.
- Inhibition of cell proliferation by disrupting the cell cycle.
A notable study reported that this compound inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.
Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. It has been shown to enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from damage caused by free radicals.
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can exert protective effects against oxidative damage.
- Gene Expression Regulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this thiosemicarbazone on human breast cancer cells (MCF-7). The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through the mitochondrial pathway.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 20 | 50 | 40 |
| 50 | 25 | 70 |
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
特性
CAS番号 |
100482-82-4 |
|---|---|
分子式 |
C6H7Cl2F4N3OS |
分子量 |
316.10 g/mol |
IUPAC名 |
(3E)-1-amino-3-[4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxybutylidene]thiourea |
InChI |
InChI=1S/C6H7Cl2F4N3OS/c7-5(9,10)4(16,6(8,11)12)1-2-14-3(17)15-13/h2,16H,1,13H2,(H,15,17)/b14-2+ |
InChIキー |
UGZDNTMXESDINT-JLZUIIAYSA-N |
異性体SMILES |
C(/C=N/C(=S)NN)C(C(F)(F)Cl)(C(F)(F)Cl)O |
正規SMILES |
C(C=NC(=S)NN)C(C(F)(F)Cl)(C(F)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















